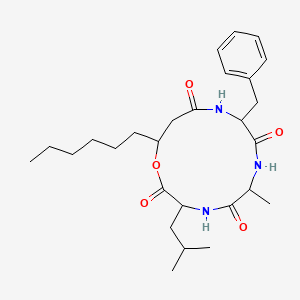![molecular formula C13H20O B14515354 1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol CAS No. 62808-47-3](/img/structure/B14515354.png)
1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5,6,7-Hexamethylbicyclo[320]hepta-3,6-dien-2-ol is a bicyclic compound characterized by its unique structure and multiple methyl groups
Méthodes De Préparation
The synthesis of 1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include cyclization reactions, methylation, and hydroxylation under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: This can result in the formation of alcohols or alkanes.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of halogenated or substituted derivatives.
Applications De Recherche Scientifique
1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include signal transduction, metabolic processes, or inhibition of specific biological functions.
Comparaison Avec Des Composés Similaires
1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol can be compared with other similar compounds, such as:
1,3,5,6,7-Pentamethylbicyclo[3.2.0]hepta-2,6-diene: Differing by one less methyl group.
1,3,5,6,7-Pentachlorobicyclo[3.2.0]hepta-3,6-dien-2-one: Differing by the presence of chlorine atoms instead of methyl groups.
These comparisons highlight the unique structural and functional properties of this compound.
Propriétés
Numéro CAS |
62808-47-3 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
1,3,4,5,6,7-hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol |
InChI |
InChI=1S/C13H20O/c1-7-8(2)12(5)9(3)10(4)13(12,6)11(7)14/h11,14H,1-6H3 |
Clé InChI |
BOIQUCIAWDRHKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2(C(=C(C2(C1O)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol](/img/structure/B14515282.png)
![4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline](/img/structure/B14515285.png)
![3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid](/img/structure/B14515288.png)




![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylurea](/img/structure/B14515322.png)

![N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B14515326.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine](/img/structure/B14515342.png)
![2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]-](/img/structure/B14515353.png)

